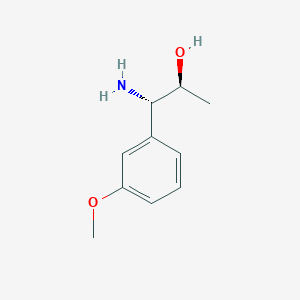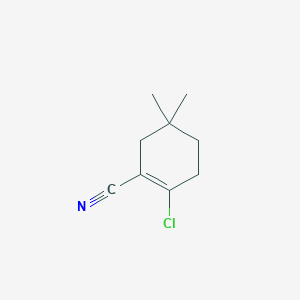
Ethyl 2-chloro-5-cyano-4-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-5-cyano-4-iodobenzoate is a chemical compound with the molecular formula C10H7ClINO2. It is a derivative of benzoic acid, characterized by the presence of chloro, cyano, and iodo substituents on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-cyano-4-iodobenzoate typically involves the esterification of 2-chloro-5-cyano-4-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes halogenation, nitration, and esterification steps, followed by purification through recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-5-cyano-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-chloro-5-amino-4-iodobenzoate.
Hydrolysis: Formation of 2-chloro-5-cyano-4-iodobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-5-cyano-4-iodobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique substituents.
Industry: As a precursor in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Ethyl 2-chloro-5-cyano-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, cyano, and iodo groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-chloro-5-cyano-4-bromobenzoate
- Ethyl 2-chloro-5-cyano-4-fluorobenzoate
- Ethyl 2-chloro-5-cyano-4-methylbenzoate
Uniqueness
Ethyl 2-chloro-5-cyano-4-iodobenzoate is unique due to the presence of the iodo group, which imparts distinct reactivity and binding properties compared to its bromo, fluoro, and methyl analogs. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s overall reactivity.
Eigenschaften
Molekularformel |
C10H7ClINO2 |
|---|---|
Molekulargewicht |
335.52 g/mol |
IUPAC-Name |
ethyl 2-chloro-5-cyano-4-iodobenzoate |
InChI |
InChI=1S/C10H7ClINO2/c1-2-15-10(14)7-3-6(5-13)9(12)4-8(7)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
PYXVDBUHYUIVDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate](/img/structure/B13047071.png)



![5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13047084.png)
